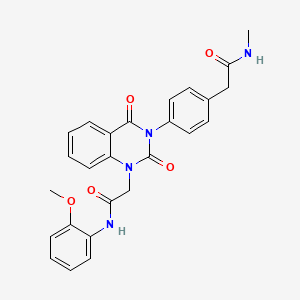![molecular formula C19H17ClN4O4S B11274447 4-chloro-N'-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide](/img/structure/B11274447.png)
4-chloro-N'-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted benzohydrazide moiety, an ethyl group, and a dihydropyridazinone ring, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydropyridazinone ring: This can be achieved by reacting an appropriate hydrazine derivative with a diketone under reflux conditions.
Introduction of the sulfonyl group: This step involves the reaction of the dihydropyridazinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the benzohydrazide moiety: The final step involves the reaction of the sulfonylated intermediate with 4-chlorobenzohydrazide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
化学反应分析
Types of Reactions
4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazides, and substituted derivatives.
科学研究应用
4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting specific enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with cellular receptors: Modulating the activity of receptors involved in various cellular processes.
Disrupting cellular pathways: Affecting key signaling pathways that regulate cell growth, proliferation, and apoptosis.
相似化合物的比较
4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities and therapeutic potential.
Sulfonyl hydrazides: Commonly used in medicinal chemistry for the development of new drugs.
Dihydropyridazinone derivatives: Investigated for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of 4-chloro-N’-{[2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}benzohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H17ClN4O4S |
|---|---|
分子量 |
432.9 g/mol |
IUPAC 名称 |
4-chloro-N'-[2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)phenyl]sulfonylbenzohydrazide |
InChI |
InChI=1S/C19H17ClN4O4S/c1-2-12-3-4-14(16-9-10-18(25)22-21-16)11-17(12)29(27,28)24-23-19(26)13-5-7-15(20)8-6-13/h3-11,24H,2H2,1H3,(H,22,25)(H,23,26) |
InChI 键 |
RIQWUZSECLMZBU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NNC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B11274365.png)
![N,N-diphenyl-2-[(5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11274372.png)

![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11274379.png)
![3-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)amino]propan-1-ol](/img/structure/B11274382.png)
![N-(2-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11274385.png)
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B11274393.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11274400.png)
![N-(3-chloro-4-methylphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11274403.png)
![N-(3-chloro-4-methylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11274425.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide](/img/structure/B11274441.png)
![N-(3-Chloro-4-methylphenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11274442.png)

